Cas no 2228411-99-0 (3-{2-(propan-2-yl)-1,3-thiazol-5-ylmethyl}azetidin-3-ol)

3-{2-(propan-2-yl)-1,3-thiazol-5-ylmethyl}azetidin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-{2-(propan-2-yl)-1,3-thiazol-5-ylmethyl}azetidin-3-ol
- 2228411-99-0
- EN300-1741767
- 3-{[2-(propan-2-yl)-1,3-thiazol-5-yl]methyl}azetidin-3-ol
-
- Inchi: 1S/C10H16N2OS/c1-7(2)9-12-4-8(14-9)3-10(13)5-11-6-10/h4,7,11,13H,3,5-6H2,1-2H3
- InChI Key: ALXSECLVFWSSKR-UHFFFAOYSA-N
- SMILES: S1C(C(C)C)=NC=C1CC1(CNC1)O
Computed Properties
- Exact Mass: 212.09833431g/mol
- Monoisotopic Mass: 212.09833431g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 73.4Ų
3-{2-(propan-2-yl)-1,3-thiazol-5-ylmethyl}azetidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1741767-1.0g |
3-{[2-(propan-2-yl)-1,3-thiazol-5-yl]methyl}azetidin-3-ol |
2228411-99-0 | 1g |
$1742.0 | 2023-06-03 | ||
Enamine | EN300-1741767-0.25g |
3-{[2-(propan-2-yl)-1,3-thiazol-5-yl]methyl}azetidin-3-ol |
2228411-99-0 | 0.25g |
$1604.0 | 2023-09-20 | ||
Enamine | EN300-1741767-10.0g |
3-{[2-(propan-2-yl)-1,3-thiazol-5-yl]methyl}azetidin-3-ol |
2228411-99-0 | 10g |
$7497.0 | 2023-06-03 | ||
Enamine | EN300-1741767-1g |
3-{[2-(propan-2-yl)-1,3-thiazol-5-yl]methyl}azetidin-3-ol |
2228411-99-0 | 1g |
$1742.0 | 2023-09-20 | ||
Enamine | EN300-1741767-5.0g |
3-{[2-(propan-2-yl)-1,3-thiazol-5-yl]methyl}azetidin-3-ol |
2228411-99-0 | 5g |
$5056.0 | 2023-06-03 | ||
Enamine | EN300-1741767-0.1g |
3-{[2-(propan-2-yl)-1,3-thiazol-5-yl]methyl}azetidin-3-ol |
2228411-99-0 | 0.1g |
$1533.0 | 2023-09-20 | ||
Enamine | EN300-1741767-0.5g |
3-{[2-(propan-2-yl)-1,3-thiazol-5-yl]methyl}azetidin-3-ol |
2228411-99-0 | 0.5g |
$1673.0 | 2023-09-20 | ||
Enamine | EN300-1741767-5g |
3-{[2-(propan-2-yl)-1,3-thiazol-5-yl]methyl}azetidin-3-ol |
2228411-99-0 | 5g |
$5056.0 | 2023-09-20 | ||
Enamine | EN300-1741767-10g |
3-{[2-(propan-2-yl)-1,3-thiazol-5-yl]methyl}azetidin-3-ol |
2228411-99-0 | 10g |
$7497.0 | 2023-09-20 | ||
Enamine | EN300-1741767-0.05g |
3-{[2-(propan-2-yl)-1,3-thiazol-5-yl]methyl}azetidin-3-ol |
2228411-99-0 | 0.05g |
$1464.0 | 2023-09-20 |
3-{2-(propan-2-yl)-1,3-thiazol-5-ylmethyl}azetidin-3-ol Related Literature
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
4. Back matter
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
Additional information on 3-{2-(propan-2-yl)-1,3-thiazol-5-ylmethyl}azetidin-3-ol
Professional Introduction to Compound with CAS No. 2228411-99-0 and Product Name: 3-{2-(propan-2-yl)-1,3-thiazol-5-ylmethyl}azetidin-3-ol
The compound with the CAS number 2228411-99-0 and the product name 3-{2-(propan-2-yl)-1,3-thiazol-5-ylmethyl}azetidin-3-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates several key functional groups, including a thiazole ring and an azetidine moiety, which are known for their involvement in various pharmacological mechanisms.
Thiazole derivatives have long been recognized for their broad spectrum of biological activities, ranging from antimicrobial and anti-inflammatory properties to more specialized functions such as enzyme inhibition. The presence of the thiazole ring in this compound not only contributes to its structural complexity but also enhances its potential for interaction with biological targets. Specifically, the 5-substituted thiazole moiety is a common feature in many bioactive molecules, often participating in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules.
The azetidine ring, another critical component of this compound, is a five-membered saturated heterocycle that introduces flexibility and conformational diversity to the molecular structure. This flexibility can be advantageous in terms of binding affinity and metabolic stability, making azetidine derivatives attractive candidates for drug development. The combination of these two heterocyclic systems in a single molecule creates a unique pharmacophore that may exhibit synergistic effects when interacting with biological targets.
Recent research in medicinal chemistry has highlighted the importance of optimizing the substituents on heterocyclic rings to enhance bioactivity. In the case of 3-{2-(propan-2-yl)-1,3-thiazol-5-ylmethyl}azetidin-3-ol, the propan-2-yl group attached to the thiazole ring and the methyl group extending from the azetidine ring are strategically positioned to maximize interactions with biological targets. These substituents can influence both the electronic properties of the molecule and its solubility, which are critical factors in drug design.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the thiazole and azetidine rings, followed by functional group transformations such as alkylation and hydroxylation. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to introduce specific substituents with high efficiency.
One of the most promising applications of this compound is in the development of novel therapeutic agents targeting inflammatory diseases. Inflammatory processes are mediated by complex signaling pathways involving various enzymes and cytokines. The structural features of 3-{2-(propan-2-yl)-1,3-thiazol-5-ylmethyl}azetidin-3-ol suggest that it may interact with key inflammatory mediators, potentially modulating pathways such as NF-kB or MAPK. Preclinical studies have demonstrated that similar thiazole-based compounds exhibit anti-inflammatory effects by inhibiting the activity of enzymes like COX-2 or LOX.
Additionally, this compound shows promise in combating microbial infections. The thiazole ring is known to possess antimicrobial properties due to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways. Preliminary studies indicate that derivatives of thiazole can exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of additional functional groups in 3-{2-(propan-2-yl)-1,3-thiazol-5-ylmethyl}azetidin-3-ol may further enhance its spectrum of antimicrobial activity by improving cell membrane penetration or binding affinity.
In vitro studies have been conducted to evaluate the cytotoxicity and pharmacokinetic properties of this compound. Results suggest that it exhibits moderate cytotoxicity at higher concentrations but maintains acceptable levels at therapeutic doses. Pharmacokinetic profiling indicates good oral bioavailability and moderate metabolic stability, which are essential characteristics for a candidate drug molecule. Further studies are needed to optimize dosing regimens and assess potential drug-drug interactions.
The potential therapeutic applications of this compound extend beyond inflammation and antimicrobial infections. Emerging research suggests that thiazole derivatives may play a role in neurodegenerative diseases by modulating oxidative stress and neuroinflammatory pathways. The structural similarity between this compound and known neuroprotective agents makes it an intriguing candidate for further investigation in models of Alzheimer's disease or Parkinson's disease.
Another area of interest is the use of this compound in oncology research. Thiazole-based molecules have been reported to exhibit antitumor activity by inhibiting key enzymes involved in cancer cell proliferation or inducing apoptosis. The specific arrangement of functional groups in 3-{2-(propan-2-yl)-1,3-thiazol-5-ylmethyl}azetidin-3-ol may enable it to interact with oncogenic signaling pathways, offering a novel approach to cancer therapy.
The development of new drug candidates requires rigorous evaluation through preclinical and clinical trials before they can be approved for human use. However, preliminary findings from laboratory studies provide a strong foundation for further exploration into the therapeutic potential of this compound. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in advancing this molecule from bench science to clinical application.
In conclusion, 3-{2-(propan-2-yli)-1,3-thiazol]-5-methyl}azetidin]-rol (CAS No 2228411 99 0) represents a promising candidate for future pharmaceutical development due to its unique structural features and demonstrated biological activities. Its potential applications in treating inflammatory diseases, microbial infections, neurodegenerative disorders, and cancer make it an exciting subject for further research. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
2228411-99-0 (3-{2-(propan-2-yl)-1,3-thiazol-5-ylmethyl}azetidin-3-ol) Related Products
- 2137904-63-1(Thiazole, 5-[2-(chloromethyl)-6-fluorophenyl]-)
- 2229485-38-3(3-(2,6-Dimethoxy-4-methylphenoxy)azetidine)
- 1496862-76-0(1-Bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane)
- 1182738-42-6(Benzoic acid, 3-hydroxy-4-[[(phenylmethoxy)carbonyl]amino]-)
- 217951-45-6(6-Chloro-4,5-difluoro-3H-1,3-benzodiazole)
- 69964-40-5(2,2-dimethylchromene-6-carbaldehyde)
- 178549-49-0(1H-1-Benzazepine-5-acetic acid, 2,3,4,5-tetrahydro-)
- 2680812-43-3(tert-butyl N-2-fluoro-2-(1H-imidazol-4-yl)ethylcarbamate)
- 1805406-39-6(2,5-Bis(trifluoromethyl)-4-methylbenzyl alcohol)
- 1905830-34-3(N-(2-ethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide)




